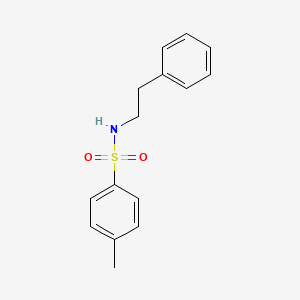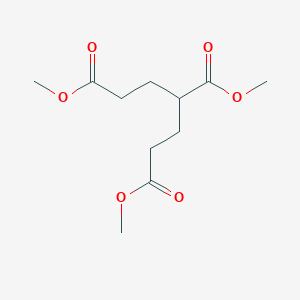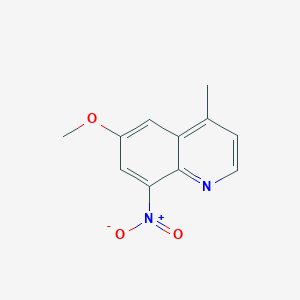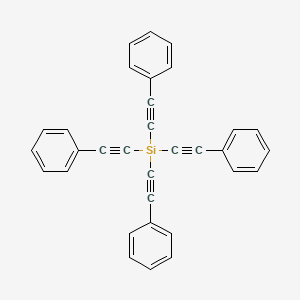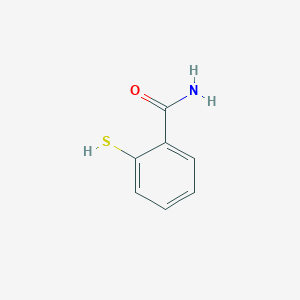
2-巯基苯甲酰胺
概述
描述
科学研究应用
2-Sulfanylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of 2-sulfanylbenzamide exhibit antiviral activity, particularly against HIV.
作用机制
Target of Action
The primary target of 2-Sulfanylbenzamide is the viral protein NCp7 . This protein is a key component of the Human Immunodeficiency Virus (HIV), and it plays a crucial role in the virus’s ability to infect cells and replicate .
Mode of Action
2-Sulfanylbenzamide interacts with its target by disrupting zinc coordination in the viral protein NCp7 . This disruption inhibits the normal function of the protein, thereby reducing the virus’s ability to infect cells and replicate .
Biochemical Pathways
It is known that the compound’s action on the viral protein ncp7 disrupts the normal life cycle of the hiv virus . This disruption likely affects multiple biochemical pathways involved in viral replication and infection.
Pharmacokinetics
2-Sulfanylbenzamide thioesters are useful as topical microbicides, but they are too unstable to be used systemically . To overcome this limitation, a nitroimidazole prodrug was used to protect the 2-Sulfanylbenzamide, providing it with blood stability and oral bioavailability . Studies on the molecule called nipamovir were performed to assess the rate of prodrug cleavage, antiviral activity, mechanism of metabolism, and in vivo pharmacokinetics in several different species .
Result of Action
The result of 2-Sulfanylbenzamide’s action is a reduction in the ability of the HIV virus to infect cells and replicate . This can potentially slow the progression of HIV infection and reduce the viral load in the body .
Action Environment
The efficacy and stability of 2-Sulfanylbenzamide can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as blood or other bodily fluids, could potentially interfere with the compound’s action . Additionally, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemical substances
生化分析
Biochemical Properties
It is known that the compound has a melting point of 145-146 degrees Celsius
Cellular Effects
It has been suggested that sulfanylbenzamide thioesters have anti-HIV activity that disrupts zinc coordination in the viral protein NCp7
Molecular Mechanism
It is known that the compound has a role in disrupting zinc coordination in the viral protein NCp7
准备方法
Synthetic Routes and Reaction Conditions: 2-Sulfanylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzamide with thiourea. The reaction typically occurs in the presence of a base such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 2-sulfanylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature to facilitate the reaction and minimize by-products .
化学反应分析
Types of Reactions: 2-Sulfanylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
相似化合物的比较
2-Mercaptobenzothiazole: Similar in structure but contains a thiazole ring.
2-Mercaptobenzoxazole: Contains an oxazole ring instead of a benzamide group.
Thiosalicylic acid: Similar thiol group but with a carboxylic acid instead of an amide.
Uniqueness: 2-Sulfanylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to disrupt zinc coordination in proteins sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .
属性
IUPAC Name |
2-sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDMSOMIFFTEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325633 | |
| Record name | 2-sulfanylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5697-20-1 | |
| Record name | NSC514219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-sulfanylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
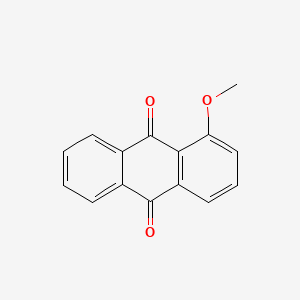
![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)

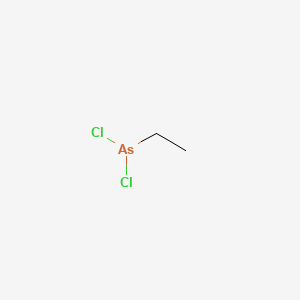
![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)





